2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
Description
2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride is a sulfonating agent widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its structure combines a pyridine ring substituted with a morpholine moiety at the 2-position and a sulfonyl chloride group at the 3-position. This configuration imparts unique reactivity, making it valuable in medicinal chemistry for synthesizing sulfonamide derivatives, protease inhibitors, and other bioactive compounds. The compound’s stability, solubility in polar aprotic solvents (e.g., DMF, DCM), and electrophilic sulfonyl chloride group contribute to its utility in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLLGGMRRRBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380192 | |
| Record name | 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-17-4 | |
| Record name | 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table compares 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride with structurally or functionally related sulfonyl chlorides:
Reactivity and Selectivity
- Electrophilic Character : The morpholine group in This compound donates electron density via resonance, slightly reducing the electrophilicity of the sulfonyl chloride compared to pyridine-3-sulfonyl chloride . However, the pyridine ring stabilizes the transition state during nucleophilic attack, enhancing regioselectivity in reactions with amines or alcohols.
- Steric Effects : The morpholine substituent introduces steric hindrance, limiting access to the sulfonyl chloride group compared to unsubstituted analogues like benzene sulfonyl chloride . This can reduce reaction rates but improve selectivity in crowded molecular environments.
Biological Activity
2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a morpholine group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O₂S |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 42899-76-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The sulfonyl chloride group allows for nucleophilic attack by biological molecules, leading to the inhibition of specific enzymes or receptors.
Target Enzymes
Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been noted for its potential inhibitory effects on proteases and kinases, which play significant roles in cell signaling and regulation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Cytotoxicity : In cell line studies, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these cell lines were reported at low micromolar concentrations, indicating potent activity .
- Mechanisms of Action : The mechanism involves inducing apoptosis and inhibiting cell proliferation by targeting specific signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary investigations suggest efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on the effects of this compound on MDA-MB-231 cells showed a marked reduction in cell viability after treatment over 48 hours. The study reported an IC50 value of approximately 0.126 μM, suggesting strong antiproliferative activity .
- Toxicity Assessment : In vivo studies assessing acute toxicity indicated no significant adverse effects at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile .
- Synergistic Effects : Research indicated that combining this compound with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(morpholin-4-yl)pyridine-3-sulfonyl chloride to maximize yield and purity?
- Methodological Answer: The synthesis typically involves sulfonation of pyridine derivatives followed by morpholine substitution. Key factors include:
- Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions, as sulfonyl chlorides are thermally sensitive .
- Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride group .
- Catalysts: Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency .
Post-synthesis, purity is assessed via HPLC (e.g., LiChropur™ columns) or TLC, with yields typically ranging from 60–85% depending on substrate reactivity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR: Confirm substitution patterns on the pyridine and morpholine rings. For example, the pyridine C-3 sulfonyl group causes downfield shifts (~δ 8.5–9.0 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., m/z 254.03 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy: Identify sulfonyl chloride stretches (S=O at ~1370 cm⁻¹ and 1180 cm⁻¹) .
Q. What are the key considerations for handling and storing this compound to prevent decomposition?
- Methodological Answer:
- Moisture Avoidance: Store under inert gas (argon/nitrogen) in sealed, desiccated containers to prevent hydrolysis to sulfonic acids .
- Temperature: Long-term storage at –20°C in amber vials minimizes thermal and photodegradation .
- Safety Protocols: Use fume hoods, nitrile gloves, and eye protection due to its skin corrosion (Category 1B) and respiratory irritation hazards .
Advanced Questions
Q. How can computational methods assist in analyzing the puckering dynamics of the morpholine ring in derivatives of this compound?
- Methodological Answer:
- Puckering Coordinates: Apply Cremer-Pople parameters to quantify ring non-planarity. For six-membered morpholine rings, amplitude (θ) and phase (φ) values derived from X-ray data can predict conformational flexibility .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to compare experimental (e.g., SHELXL-refined) and theoretical bond angles .
- MD Simulations: Simulate solvent effects on ring puckering using GROMACS or AMBER to model stability in aqueous/organic environments .
Q. What strategies are recommended for resolving contradictory crystallographic data when determining the structure of sulfonyl chloride derivatives?
- Methodological Answer:
- Data Validation: Use SHELXL for refinement, leveraging its robust least-squares algorithms to resolve disordered sulfonyl groups .
- Twinned Data: For cases of pseudo-merohedral twinning, employ TWINABS or CrysAlisPro to deconvolute overlapping reflections .
- Cross-Validation: Compare experimental XRD data with computational electron density maps (e.g., ORTEP-3) to identify outliers .
Q. How can researchers design experiments to investigate the reactivity of the sulfonyl chloride group under varying nucleophilic conditions?
- Methodological Answer:
- Nucleophile Screening: Test amines (e.g., aniline, morpholine) and alcohols in polar aprotic solvents (DMF, acetonitrile) to compare substitution rates .
- Kinetic Studies: Monitor reaction progress via ¹H NMR or HPLC to derive rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., sulfonic acids from hydrolysis) and optimize reaction quenching protocols .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
